3,4-dichloro-5-(p-tolyl)furan-2(5H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8Cl2O2 |
|---|---|
Molecular Weight |
243.08 g/mol |
IUPAC Name |
3,4-dichloro-2-(4-methylphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C11H8Cl2O2/c1-6-2-4-7(5-3-6)10-8(12)9(13)11(14)15-10/h2-5,10H,1H3 |
InChI Key |
FNVICNXKYOABMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)O2)Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3,4 Dichloro 5 P Tolyl Furan 2 5h One
Nucleophilic Substitution at C3 and C4 Halogen Positions
The presence of two chlorine atoms on the C3 and C4 positions of the furanone ring renders these sites highly susceptible to nucleophilic attack. This reactivity is a hallmark of the 3,4-dichloro-2(5H)-furanone core. The double bond, conjugated with the carbonyl group, activates the chlorine atoms towards substitution, with the C4 position generally being the most reactive site for Michael-type addition-elimination reactions.
A wide array of nucleophiles, including amines, thiols, and phosphines, have been shown to displace the chlorine atoms in related systems. nih.govmdpi.com For instance, primary and secondary amines react readily with 3,4-dichloro-2(5H)-furanone derivatives, typically leading to the substitution of the C4-chloro atom to form 4-amino-3-chloro-2(5H)-furanones. mdpi.com The reaction conditions, such as the polarity of the solvent, can influence the outcome of the reaction. In polar solvents, Michael-type addition at C4 is favored, while in non-polar solvents, other reaction pathways may be observed. mdpi.com
Similarly, sulfur nucleophiles, such as mercaptans and thiophenols, readily attack the C4 position to yield 4-thio-substituted furanones. nih.gov The reaction conditions can also be tuned to achieve substitution at the C3 position, although this is generally less facile. mdpi.com Phosphorus-based nucleophiles, like triphenylphosphine (B44618) and trialkylphosphines, can also displace the chlorine atoms, with the potential for substitution at both C3 and C4, sometimes leading to the formation of phosphonium (B103445) salts. nih.gov
Table 1: Examples of Nucleophilic Substitution Reactions on the 3,4-Dichloro-2(5H)-furanone Core
| Nucleophile | Reagent/Conditions | Product Type | Yield (%) | Reference |
| Primary Amines | Polar Solvents (MeOH, DMF) | 4-Amino-3-chloro-2(5H)-furanone | 40-90 | mdpi.com |
| Mercaptans | Basic Conditions | 4-Thio-3-chloro-2(5H)-furanone | Good | nih.govmdpi.com |
| Phosphines | Triphenylphosphine | C4-Phosphonium Salt | Not Specified | nih.gov |
| Azide | Sodium Azide in Methanol | 4-Azido-3-chloro-2(5H)-furanone | Good | nih.gov |
Ring-Opening and Rearrangement Pathways of the 2(5H)-Furanone Ring
The 2(5H)-furanone ring in 3,4-dichloro-5-(p-tolyl)furan-2(5H)-one is susceptible to ring-opening reactions under various conditions, a characteristic feature of this class of compounds. nih.govresearchgate.net This reactivity is often initiated by nucleophilic attack or a change in pH. In the presence of a base, 3,4-dihalo-5-hydroxy-2(5H)-furanones can exist in equilibrium with their acyclic (Z)-2,3-dihalo-4-oxo-butenoic acid form. nih.gov Although the 5-p-tolyl substituent prevents the formation of the acyclic acid in the same manner as the 5-hydroxy group, nucleophilic attack at the carbonyl carbon can still lead to ring cleavage.
For example, reaction with bifunctional nucleophiles such as hydrazine (B178648) and its derivatives can lead to the transformation of the furanone ring into a six-membered pyridazinone ring. mdpi.comnih.gov This process involves an initial nucleophilic attack, ring-opening, and subsequent intramolecular cyclization. Similarly, reactions with other nucleophiles can result in ring-opened products that may or may not undergo further transformations. nih.gov Theoretical studies on unsubstituted and methylated 2(5H)-furanones suggest that thermal decomposition can also proceed through ring-opening to form ketene (B1206846) intermediates. researchgate.netatu.ie
Oxidation and Reduction Chemistry of the Lactone Moiety
The lactone moiety of the 2(5H)-furanone ring can undergo both oxidation and reduction, although the dichlorinated double bond often influences the course of these reactions.
Oxidation: While the furanone ring itself is relatively oxidized, the synthesis of the parent 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) involves the oxidation of furfural (B47365) or its derivatives. nih.govmdpi.com This suggests that under harsh oxidative conditions, the furanone ring could be susceptible to degradation. For instance, fuming nitric acid can oxidize 3,4-dichlorofuran to 3,4-dichloromaleic anhydride (B1165640). nih.gov
Reduction: The reduction of the 2(5H)-furanone ring, particularly the endocyclic double bond, is a more commonly explored transformation. Treatment of 3,4-dihalo-5-hydroxy-2(5H)-furanones with reducing agents like sodium borohydride (B1222165) or aluminum isopropoxide can lead to the formation of the corresponding saturated γ-lactones (butyrolactones). nih.gov This reduction removes the C3-C4 double bond, yielding a more stable saturated lactone ring. The yields for such reductions can vary widely depending on the substrate and the reducing agent used. researchgate.net
Reactions Involving the p-Tolyl Substituent: Electrophilic and Nucleophilic Aromatic Transformations
The p-tolyl group at the C5 position introduces an aromatic moiety that can, in principle, undergo its own set of reactions. The reactivity of this ring is significantly influenced by the electronic nature of the 3,4-dichloro-2(5H)-furanone substituent.
Electrophilic Aromatic Substitution: The furanone ring, with its two chlorine atoms and a carbonyl group, is strongly electron-withdrawing. This deactivates the attached p-tolyl ring towards electrophilic aromatic substitution (EAS). wikipedia.orgmasterorganicchemistry.com As a result, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions on the p-tolyl ring would require more forcing conditions than for toluene (B28343) itself.
The directing effect of the substituents on the p-tolyl ring must also be considered. The methyl group is an activating, ortho-, para-director, while the furanone ring is a deactivating, meta-director. In this case, the positions ortho to the methyl group (and meta to the furanone ring) would be the most likely sites for electrophilic attack, as the directing effects of the two groups would be synergistic for these positions.
Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing character of the furanone ring makes the p-tolyl ring more susceptible to nucleophilic aromatic substitution (NAS), a reaction that is generally difficult for unactivated benzene (B151609) rings. While still challenging, the presence of a strongly deactivating group can facilitate the attack of potent nucleophiles on the aromatic ring, potentially leading to the displacement of a leaving group if one were present on the ring. However, in the absence of a suitable leaving group on the p-tolyl ring itself, this type of reaction is unlikely.
Kinetics and Thermodynamic Studies of Key Reaction Steps
Kinetics: Nucleophilic substitution reactions on the dichlorofuranone core are generally bimolecular (SN2-type or addition-elimination), with the reaction rate depending on the concentration of both the furanone substrate and the nucleophile. libretexts.orglibretexts.org The rate of substitution is influenced by the nature of the nucleophile, the leaving group, and the solvent. Kinetic studies on the aminolysis of activated phenyl benzoates have shown that the reaction mechanism can be elucidated by analyzing the effect of substituents on the reaction rate. researchgate.net
Thermodynamics: From a thermodynamic standpoint, 2(5H)-furanones are generally more stable than their 2(3H)-furanone tautomers. researchgate.net The ring-opening of the furanone lactone is a key thermodynamic consideration. Theoretical calculations have been employed to determine the reaction enthalpies and activation barriers for the thermal decomposition and ring-opening of simple furanones. researchgate.netatu.ie These studies indicate that ring-opening to an aldehyde-ketene intermediate is a feasible pathway. The thermodynamics of lactone ring-opening are also influenced by factors such as ring strain and the stability of the resulting acyclic product. wiley-vch.demdpi.com For the 5-membered furanone ring, the ring strain is a significant driving force for polymerization via ring-opening in some systems. wiley-vch.de
Advanced Spectroscopic and Structural Characterization of 3,4 Dichloro 5 P Tolyl Furan 2 5h One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Heteroatom Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of organic compounds. For 3,4-dichloro-5-(p-tolyl)furan-2(5H)-one, both ¹H and ¹³C NMR would provide critical information.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the p-tolyl group and the single proton on the furanone ring. The aromatic protons of the tolyl group would likely appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The methyl protons of the tolyl group would present as a singlet further upfield. The proton at the C5 position of the furanone ring would also produce a distinct signal, with its chemical shift influenced by the adjacent oxygen atom and the tolyl group.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon environments in the molecule. This would include separate signals for the carbonyl carbon (C2), the two chlorinated olefinic carbons (C3 and C4), and the methine carbon (C5) of the furanone ring. The p-tolyl group would exhibit four distinct signals: the methyl carbon, the ipso-carbon attached to the furanone ring, the two equivalent ortho-carbons, and the two equivalent meta-carbons.
Heteroatom NMR: While less common, NMR spectroscopy of heteroatoms such as ¹⁷O could provide further insight into the electronic environment of the oxygen atoms in the furanone ring, though this is often challenging due to the low natural abundance and quadrupolar nature of this isotope.
A hypothetical data table for the expected NMR shifts is presented below.
| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| H5 (furanone) | Predicted in the range of 5.5-6.5 | - |
| CH₃ (tolyl) | Predicted in the range of 2.3-2.5 | Predicted in the range of 20-25 |
| Aromatic CH (tolyl) | Predicted as two doublets in the range of 7.0-7.5 | Predicted in the range of 125-140 |
| C2 (C=O) | - | Predicted in the range of 165-175 |
| C3 & C4 (C-Cl) | - | Predicted in the range of 120-140 |
| C5 (CH) | - | Predicted in the range of 80-90 |
| Aromatic C (tolyl) | - | Predicted in the range of 125-145 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups and vibrational modes within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactone carbonyl group, typically observed in the range of 1750-1800 cm⁻¹. Other significant peaks would include those for the C=C stretching of the furanone ring and the aromatic ring, as well as C-H stretching and bending vibrations for the tolyl group and the C5 proton. The C-Cl stretching vibrations would be expected in the fingerprint region, generally below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bonds of both the furanone and the aromatic ring are expected to show strong Raman signals. The symmetric stretching of the aromatic ring would also be a prominent feature. Raman spectroscopy can be particularly useful for observing vibrations that are weak or absent in the IR spectrum.
A summary of expected vibrational frequencies is provided in the table below.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C=O (lactone) | Stretching | 1750-1800 (Strong) | Variable |
| C=C (furanone) | Stretching | ~1650 (Medium) | Strong |
| C=C (aromatic) | Stretching | ~1600, ~1500 (Medium) | Strong |
| C-H (aromatic/aliphatic) | Stretching | 2850-3100 (Medium) | Medium |
| C-Cl | Stretching | < 800 (Medium-Strong) | Medium |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₁H₈Cl₂O₂). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms, with the M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.
Furthermore, analysis of the fragmentation pattern in the mass spectrum can offer valuable structural information. Common fragmentation pathways for this molecule might include the loss of a chlorine atom, the loss of carbon monoxide from the lactone ring, or cleavage of the bond between the furanone ring and the tolyl group.
Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Chiral Analogs
The molecule this compound possesses a stereocenter at the C5 position, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopic methods, such as Circular Dichroism (CD) spectroscopy, are essential for studying these chiral analogs. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.
For a chiral analog of this compound, the CD spectrum would exhibit Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the chromophores within the molecule, primarily the furanone and the tolyl groups. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD spectra to assign the absolute configuration of chiral molecules. Studies on other chiral 2(5H)-furanones have shown that the sign of the Cotton effects associated with the n→π* and π→π* transitions of the furanone chromophore can often be correlated with the stereochemistry at the C5 position. nih.gov
Theoretical and Computational Chemistry Studies on 3,4 Dichloro 5 P Tolyl Furan 2 5h One
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
A computational study of this compound would typically begin with quantum chemical calculations to determine its electronic structure. These calculations would identify the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, providing insights into the molecule's chemical reactivity and kinetic stability.
From these fundamental calculations, various global reactivity descriptors based on conceptual DFT would be derived. These include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) and Softness (S): Indicators of the molecule's resistance to change in its electron distribution.
Electrophilicity Index (ω): A quantitative measure of the molecule's ability to act as an electrophile.
These descriptors help in predicting how the molecule might interact with other chemical species. An electrostatic potential (ESP) map would also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Density Functional Theory (DFT) for Geometry Optimization, Conformational Analysis, and Vibrational Frequencies
Density Functional Theory (DFT) is a powerful method for determining the most stable three-dimensional structure of a molecule. A geometry optimization would be performed to find the lowest energy arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles for 3,4-dichloro-5-(p-tolyl)furan-2(5H)-one.
Conformational analysis, particularly focusing on the rotation of the p-tolyl group relative to the furanone ring, would identify different stable conformers and the energy barriers between them. Following optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. derpharmachemica.com
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
To understand the behavior of this compound in a realistic chemical environment, molecular dynamics (MD) simulations would be employed. stevens.edu These simulations model the movement of the molecule and surrounding solvent molecules over time.
MD simulations can provide critical insights into:
Solvent Effects: How the presence of a solvent (e.g., water, ethanol) influences the conformation and stability of the molecule.
Intermolecular Interactions: The specific types of interactions, such as hydrogen bonds or van der Waals forces, that occur between the solute and solvent or between multiple solute molecules.
Structural Stability: Analysis of parameters like the root-mean-square deviation (RMSD) over the simulation time can assess the stability of the molecule's structure. nih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is frequently used to predict various spectroscopic parameters, which can then be compared with experimental results for validation. researchgate.net For this compound, these predictions would include:
NMR Spectra: Calculation of 1H and 13C chemical shifts.
IR and Raman Spectra: Predicted from the calculated vibrational frequencies.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) would be used to calculate electronic excitation energies and predict absorption wavelengths in the ultraviolet-visible range.
Comparing these predicted spectra with experimentally obtained data is a standard method for validating the accuracy of the chosen computational model and basis set.
Elucidation of Reaction Mechanisms and Transition State Structures via Computational Modeling
Computational modeling is a key tool for investigating the mechanisms of chemical reactions. rsc.org For this compound, researchers could model its reactions, such as nucleophilic substitution at the chlorinated positions or cycloaddition reactions. researchgate.net
This analysis involves:
Mapping the Potential Energy Surface: Identifying all reactants, intermediates, transition states, and products.
Locating Transition States (TS): Finding the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that a located transition state correctly connects the reactants and products. researchgate.net
Without dedicated research on This compound , the specific data for these analyses remain undetermined. The methodologies described represent the standard computational approaches that would be necessary to build the detailed scientific understanding requested.
Exploration of Biological Activities and Molecular Interactions of 3,4 Dichloro 5 P Tolyl Furan 2 5h One and Its Derivatives Excluding Human Clinical and Safety Data
Mechanisms of Action in Microbial Growth Inhibition
The antimicrobial activity of 2(5H)-furanone derivatives, including compounds structurally related to 3,4-dichloro-5-(p-tolyl)furan-2(5H)-one, is a subject of ongoing research. While specific studies on the precise mechanisms of the title compound are limited, the broader class of halogenated furanones is known to interfere with bacterial quorum sensing (QS). nih.govnih.govnih.gov Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, which is crucial for virulence and survival. nih.gov
Furthermore, some 2(5H)-furanone derivatives have been shown to induce the formation of reactive oxygen species (ROS) within bacterial cells. researchgate.net This oxidative stress can damage cellular components, including proteins and DNA, ultimately leading to cell death. The presence of chlorine atoms on the furanone ring is thought to enhance this activity.
Studies on Biofilm Formation Modulation in Bacterial and Fungal Systems
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and provide protection against environmental stresses and antimicrobial agents. researchgate.net The ability of 2(5H)-furanone derivatives to modulate biofilm formation is a significant area of investigation.
Several studies have demonstrated that derivatives of 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid, MCA) can effectively inhibit biofilm formation by Gram-positive bacteria such as Bacillus subtilis. nih.govmdpi.com The proposed mechanism involves the interaction of these compounds with regulatory proteins that control biofilm development. nih.govmdpi.com For instance, certain 2(5H)-furanone derivatives have been shown to repress biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net
The antibiofilm activity of these compounds is often linked to their ability to interfere with quorum sensing, as QS pathways regulate the expression of genes involved in biofilm formation. nih.govfrontiersin.org By disrupting these communication systems, furanone derivatives can prevent the initial attachment of bacteria to surfaces and the subsequent development of mature biofilms. Some furanones have also been found to enhance the susceptibility of biofilm-embedded microbes to conventional antibiotics. nih.gov
Investigation of Molecular Targets and Enzyme Interactions in Non-Human Organisms
Identifying the specific molecular targets of this compound is crucial for understanding its biological activity. While direct studies on this compound are not extensively available, research on analogous furanones provides valuable insights.
In addition to LuxS, other regulatory proteins involved in bacterial virulence and biofilm formation are potential targets. Experimental results suggest that the inhibition of biofilm formation and bacterial growth by mucochloric acid derivatives is caused by their interaction with such regulatory proteins. nih.govmdpi.com Furthermore, studies on a fluorescent analog of a related 2(5H)-furanone derivative indicated that it nonspecifically interacts with a number of intracellular proteins, including those involved in managing reactive oxygen species. researchgate.net Molecular docking studies are a valuable tool for predicting the interactions between small molecules and biological macromolecules, and such in silico approaches could help identify potential enzyme targets for this compound. chemistryjournal.nettexilajournal.commdpi.comnih.govekb.eg
Phytotoxicological Investigations and Plant Growth Regulatory Effects
The effects of furanone derivatives on plant systems are an area of emerging interest. Some natural and synthetic furanones have been investigated for their phytotoxic and plant growth regulatory activities. nih.govnih.gov Phytotoxicity refers to the detrimental effects of a substance on plant growth. nih.govnih.gov
Certain fungal metabolites containing a furanone core have exhibited phytotoxic properties, causing necrotic symptoms on the leaves of various weed species. nih.govnih.gov However, the activity can be species-dependent, with some compounds showing inhibitory effects on rootlet elongation in certain plants while being inactive in others. nih.gov
Conversely, some compounds can act as plant growth regulators, which are organic substances that influence physiological processes in plants at low concentrations. eagri.orgbyjus.comwikipedia.org For instance, some novel auxin analogs have been shown to promote lateral root formation, thereby optimizing the plant's root system. acs.org The potential of this compound as a phytotoxic agent or a plant growth regulator has not been specifically reported, but the diverse biological activities of the furanone class of compounds suggest this as a plausible area for future research.
Antimicrobial Spectrum and Structure-Mechanism Relationships at a Molecular Level
The 2(5H)-furanone scaffold is present in a wide range of compounds exhibiting antibacterial and antifungal activities. nih.gov Derivatives of mucochloric acid and mucobromic acid are active against various bacteria. nih.govmdpi.com For example, a 3-bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanone derivative showed a minimal inhibitory concentration (MIC) of 8 µg/mL against multiresistant Staphylococcus aureus (MRSA). nih.govmdpi.com Another derivative exhibited MIC and minimal bactericidal concentration (MBC) values against biofilm-embedded S. aureus of 10 mg/L and 40 mg/L, respectively. nih.govmdpi.com
The antimicrobial spectrum of furanone derivatives can be broad, encompassing both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.netnajah.edu The specific activity is highly dependent on the substituents on the furanone ring.
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of these compounds influences their biological activity and for designing more potent derivatives. mdpi.commdpi.com For halogenated furanones, the nature and position of the halogen atoms are critical. The presence of chlorine or bromine at the C3 and C4 positions of the furanone ring is often associated with enhanced antimicrobial and antibiofilm activity. ucc.ie
The substituent at the C5 position also plays a significant role. The introduction of an aryl group, such as the p-tolyl group in the title compound, can modulate the lipophilicity and steric properties of the molecule, thereby influencing its interaction with biological targets. SAR studies on various 2(5H)-furanone derivatives have shown that modifications to the substituents on the furanone ring can significantly impact their antimicrobial potency and spectrum. mdpi.comfrontiersin.org For instance, the introduction of different aryl groups can lead to variations in activity against different microbial strains. ucc.ie
Table of Antimicrobial Activity for Selected 2(5H)-Furanone Derivatives
| Compound | Microorganism | Activity (MIC/MBC/Other) |
|---|---|---|
| 3-Bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanone | Multiresistant Staphylococcus aureus (MRSA) | MIC: 8 µg/mL |
| 3,4-Dichloro-5-[(4-bromophenyl)sulfanyl]-2(5H)-furanone | Staphylococcus aureus and Staphylococcus epidermidis | Minimal biofilm inhibition concentration: 10 μg/ml |
| 3-Chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) | Methicillin-susceptible S. aureus (MSSA) | MIC: 10 mg/L, MBC: 40 mg/L |
| 3-Chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) | Methicillin-resistant S. aureus (MRSA) | MIC: 20 mg/L, MBC: 80 mg/L |
Derivatization and Structure Activity Relationship Sar Studies for Non Human Biological Targets
Systematic Modifications of the p-Tolyl Group and its Impact on Biological Activity
The p-tolyl group at the C5 position of the furanone ring is a key determinant of the molecule's interaction with biological targets. Modifications to this aromatic ring can significantly influence the compound's lipophilicity, electronic properties, and steric profile, thereby modulating its biological activity. SAR studies on related 5-aryl-furanone derivatives have shown that the nature and position of substituents on the phenyl ring are critical.
While specific studies on the systematic modification of the p-tolyl group in 3,4-dichloro-5-(p-tolyl)furan-2(5H)-one are not extensively documented, general principles from related furanone series can be inferred. The introduction of electron-withdrawing groups (such as nitro or halo groups) or electron-donating groups (such as methoxy (B1213986) or alkyl groups) at various positions on the phenyl ring can lead to a wide range of activities. For instance, in other series of heterocyclic compounds, the presence of a nitro group has been shown to enhance antimicrobial activity. cust.edu.tw
A hypothetical SAR study could involve synthesizing analogs with different substituents on the phenyl ring to probe the electronic and steric requirements for optimal activity. The biological data from such a study could be presented as follows:
| Substituent (R) on Phenyl Ring | Position | Hypothetical Microbial Inhibition (MIC, µg/mL) | Rationale for Activity Change |
|---|---|---|---|
| -CH₃ (p-tolyl) | para | Baseline | Reference compound |
| -H | - | Decreased | Loss of favorable hydrophobic interaction |
| -Cl | para | Increased | Enhanced lipophilicity and electronic effects |
| -NO₂ | para | Significantly Increased | Strong electron-withdrawing nature may enhance interaction with target |
| -OCH₃ | para | Variable | Electron-donating group may alter binding mode |
| -CF₃ | para | Increased | Potent electron-withdrawing group and increased lipophilicity |
Exploration of Substituent Effects at the C3 and C4 Halogen Positions
The 3,4-dichloro substitution pattern on the furanone ring is a crucial feature for the biological activity of this class of compounds. These halogen atoms contribute to the electrophilicity of the α,β-unsaturated lactone system, making it susceptible to nucleophilic attack by biological macromolecules, which is a potential mechanism of action. mdpi.comnih.gov
A systematic study of these modifications could yield the following trends:
| Substituent at C3 | Substituent at C4 | Expected Biological Activity Trend | Reasoning |
|---|---|---|---|
| Cl | Cl | Baseline Activity | Reference compound |
| Br | Br | Comparable or slightly altered activity | Similar electronic properties to Cl, but larger size |
| F | F | Potentially lower activity | Stronger C-F bond may reduce reactivity |
| I | I | Potentially higher activity but lower stability | Weaker C-I bond may increase reactivity |
| Cl | -S-Aryl | Altered target specificity | Introduction of a bulky, polarizable group |
Influence of Stereochemical Configuration on Molecular Recognition and Activity Profiles
The C5 carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S). Stereochemistry is a critical factor in the biological activity of chiral compounds, as biological targets such as enzymes and receptors are themselves chiral. nih.gov The differential interaction of enantiomers with a biological target can lead to significant differences in their activity, with one enantiomer often being more active than the other (the eutomer). nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Specific Biological Endpoints (e.g., microbial inhibition)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. cust.edu.twijpda.org For furanone derivatives, 3D-QSAR studies have been conducted to identify the structural requirements for antibacterial activity. ijpda.orgneliti.com These models use various molecular descriptors (e.g., steric, electronic, and hydrophobic) to build a mathematical equation that can predict the activity of new, unsynthesized analogs.
For a series of furanone derivatives, a QSAR model might reveal that:
Steric factors are important at the C5 position, with bulky substituents being either favorable or unfavorable depending on the target.
Electronic properties of the substituents on the C5-aryl ring are critical, with specific electrostatic potential distributions enhancing activity.
Hydrophobicity plays a key role in membrane permeability and reaching the target site.
A typical QSAR study on a series of furanone derivatives might yield a model with a high correlation coefficient (r²) and predictive ability (q²), indicating a robust relationship between the structural features and the observed antibacterial activity. cust.edu.twijpda.org Such models are invaluable for guiding the rational design of new, more potent analogs of this compound for microbial inhibition. The insights gained from QSAR can help prioritize which derivatives to synthesize, saving time and resources in the discovery process.
Future Research Trajectories and Emerging Applications
Development of Sustainable and Efficient Synthetic Routes for Functionalized Furanones
Future research will likely prioritize the development of green and economically viable synthetic pathways for 3,4-dichloro-5-(p-tolyl)furan-2(5H)-one and its derivatives. Current synthetic approaches for similar furanone structures often rely on multi-step processes that may involve hazardous reagents and generate significant waste. The pursuit of sustainability in this area is a critical research trajectory.
Key research directions include:
Biomass-Derived Precursors: Investigating the use of C6-furanic compounds derived from biomass, such as 5-hydroxymethylfurfural (B1680220) (5-HMF), as starting materials. mdpi.com This aligns with the principles of green chemistry by utilizing renewable feedstocks.
One-Pot and Domino Reactions: Designing one-pot multi-component domino strategies to streamline the synthesis process. researchgate.net Such approaches improve efficiency by reducing the number of intermediate purification steps, thereby saving time, solvents, and energy.
Catalytic Innovations: Exploring novel catalytic systems, including heterogeneous catalysts like silica-supported sulfuric acid or transition-metal catalysts (e.g., gold, palladium), to facilitate cyclization and functionalization steps under milder conditions. researchgate.netnih.govorganic-chemistry.org
Flow Chemistry: Implementing continuous flow synthesis platforms. Flow chemistry offers enhanced safety, better process control, and scalability, which are crucial for industrial production.
A comparative table of potential synthetic strategies is presented below, highlighting the advantages that future research aims to achieve.
| Synthetic Strategy | Conventional Approach | Future Sustainable Approach | Key Advantages of Future Approach |
| Starting Materials | Petroleum-based feedstocks | Biomass-derived furanics (e.g., 5-HMF) | Renewable, reduced carbon footprint mdpi.com |
| Reaction Type | Multi-step batch processes | One-pot domino reactions, flow synthesis | Increased efficiency, reduced waste, improved safety researchgate.net |
| Catalysis | Stoichiometric reagents | Recyclable heterogeneous or biocatalysts | Lower environmental impact, catalyst reusability researchgate.net |
| Solvent Use | High volumes of volatile organic solvents | Solvent-free conditions or green solvents (e.g., water) organic-chemistry.org | Minimized pollution and health hazards |
Advanced Analytical Techniques for In Situ Reaction Monitoring and Mechanistic Insights
To optimize the synthesis of this compound, a deeper understanding of its reaction kinetics and mechanisms is essential. Advanced Process Analytical Technology (PAT) offers powerful tools for real-time, in situ monitoring, which is a significant leap from traditional offline analysis methods like GC or LC. spectroscopyonline.com
Future research should focus on the application of techniques such as:
In Situ Spectroscopy: Utilizing Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy to track the concentration of reactants, intermediates, and products in real time. nih.govmt.com This data is invaluable for identifying transient species and elucidating reaction pathways.
Chemometrics and Data Modeling: Employing advanced data analysis models, including deep learning and partial least squares regression, to deconstruct complex spectral data from reaction mixtures. nih.gov This allows for the precise quantification of multiple components simultaneously.
Calorimetry: Using reaction calorimeters to monitor the heat flow of the reaction, providing critical information for ensuring process safety and scalability.
The integration of these techniques can facilitate the rapid optimization of reaction conditions (e.g., temperature, pressure, catalyst loading) and provide detailed mechanistic insights that are crucial for developing robust and efficient synthetic protocols. mt.com
| Analytical Technique | Information Gained | Impact on Research and Development |
| In Situ FTIR/Raman | Real-time functional group changes, reactant consumption, product formation mt.com | Rapid reaction profiling and kinetic analysis |
| In Situ NMR | Detailed structural information on intermediates and products nih.gov | Unambiguous identification of species, mechanistic elucidation |
| UV/Vis Spectrometry | Monitoring of chromophoric species concentration nih.gov | High-sensitivity tracking of specific reaction components |
| Reaction Calorimetry | Heat of reaction, thermal accumulation | Process safety assessment and scale-up design |
Discovery of Novel Bioactive Analogs for Agricultural or Environmental Applications
The 2(5H)-furanone scaffold is a well-established pharmacophore present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, insecticidal, and fungicidal properties. mdpi.comnih.gov The specific structure of this compound, with its halogenated core and aryl substituent, suggests that its analogs could be promising candidates for agricultural or environmental applications.
Future research should be directed towards:
Combinatorial Synthesis: Creating libraries of analogs by systematically modifying the substituents on the furanone ring. For instance, varying the aryl group at the C-5 position or replacing the chlorine atoms with other halogens or functional groups could modulate bioactivity.
High-Throughput Screening: Screening these compound libraries against a panel of agricultural pests (insects, fungi, weeds) and environmentally relevant organisms (e.g., for antifouling activity). researchgate.net
Structure-Activity Relationship (SAR) Studies: Analyzing the screening data to establish clear relationships between chemical structure and biological activity. This knowledge can guide the rational design of more potent and selective next-generation compounds. For example, chiral sulfone derivatives of 2(5H)-furanone have shown significant antimicrobial activity. nih.gov
The goal is to discover novel compounds that could serve as effective and potentially more environmentally benign alternatives to existing pesticides or antifouling agents. mdpi.com
Potential Roles in Materials Science and Polymer Chemistry
The furan (B31954) ring is a valuable building block for creating polymers from renewable resources. core.ac.uk The unique functionalization of this compound presents intriguing possibilities for its use as a monomer or a functional additive in materials science.
Emerging research trajectories in this area include:
Monomer Synthesis and Polymerization: Investigating the reactivity of the furanone ring and its substituents in polymerization reactions. The double bond and the chlorine atoms could potentially participate in addition or condensation polymerization processes. youtube.com Research in polymer chemistry continues to push boundaries in synthesis and characterization. uakron.edu
Functional Polymers: Exploring the incorporation of the this compound moiety into polymer backbones or as a pendant group to impart specific properties. The chlorinated structure could enhance flame retardancy, while the tolyl group could influence thermal stability and solubility.
Thermosets and Resins: Evaluating the compound's potential as a component in the formulation of thermosetting resins or cross-linked materials. The reactive sites on the molecule could be exploited to form robust polymer networks.
Smart Materials: The furanone structure could be a candidate for creating reversible polymers through Diels-Alder reactions, leading to self-healing or thermally responsive materials. core.ac.uk A polymer is a long-chain molecule made up of many repeating units called monomers. umd.edu
Environmental Fate, Persistence, and Degradation Pathways in Non-Biological Systems
Understanding the environmental behavior of a synthetic chemical is crucial for assessing its long-term impact. For this compound, its chlorinated aromatic structure raises questions about its persistence and degradation. Future research must address its environmental fate, particularly through non-biological pathways.
Key areas for investigation include:
Hydrolytic Stability: Determining the rate of hydrolysis of the furanone lactone ring and the C-Cl bonds under various pH conditions. While stable in neutral media, many related compounds are susceptible to hydrolysis under acidic or basic conditions. psu.edu
Photodegradation: Studying the compound's susceptibility to degradation by sunlight in aqueous environments and on soil surfaces. Photolysis is a major dissipation pathway for many chlorinated organic compounds, and the rate can be influenced by environmental photosensitizers. nih.gov
Sorption and Mobility: Quantifying the compound's tendency to adsorb to soil and sediment particles. The presence of the tolyl group and chlorine atoms suggests it may have a high soil adsorption coefficient, potentially limiting its mobility into groundwater. nih.gov
Identification of Degradation Products: Characterizing the chemical structures of the major degradation products formed through hydrolysis and photolysis to fully assess the environmental profile of the parent compound. For example, the degradation of similar chlorinated compounds can lead to the formation of persistent metabolites. psu.edukpu.ca
| Environmental Process | Controlling Factors | Potential Outcome for this compound |
| Hydrolysis | pH, Temperature | Potential degradation of the lactone ring and C-Cl bonds, especially under basic conditions psu.edunih.gov |
| Photolysis | Wavelength and intensity of light, presence of photosensitizers | Likely a significant degradation pathway in surface waters and on soil nih.gov |
| Sorption | Soil organic matter content, clay content | Strong sorption to soil and sediment, leading to low mobility nih.gov |
| Volatilization | Vapor pressure, Henry's Law constant | Likely to be low due to the expected low vapor pressure of the structure nih.gov |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3,4-dichloro-5-(p-tolyl)furan-2(5H)-one, and how can yield and purity be improved?
- Methodology :
- Use cyclization of mucochloric acid derivatives with p-tolyl precursors under basic or acidic conditions. For example, reactions with propane-1,3-dithiol under triethylamine catalysis yield bis-thioether derivatives with substitutions at C4 or C5 .
- Purification via silica gel column chromatography with gradients of petroleum ether/ethyl acetate improves purity (e.g., 82.4% yield achieved in ).
- Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via NMR (δ 7.2–7.4 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodology :
- NMR : Assign signals for chlorine-substituted furanone carbons (C3/C4: δ 160–170 ppm in ¹³C NMR) and p-tolyl aromatic protons (δ 2.3 ppm for methyl group) .
- X-ray crystallography : Use SHELXL for refinement, with H atoms positioned via riding models (C–H = 0.93–0.98 Å). Hydrogen-bonding networks (e.g., O–H⋯O, N–H⋯O) stabilize crystal structures .
- IR spectroscopy : Identify carbonyl stretches (C=O) at ~1750 cm⁻¹ and C–Cl vibrations at 600–800 cm⁻¹ .
Advanced Research Questions
Q. How do reaction mechanisms differ for substitutions at C3/C4 versus C5 in this compound?
- Methodology :
- Under basic conditions (e.g., triethylamine), nucleophilic attack occurs at C4, forming bis-thioethers via S–C4 bonds. Acidic conditions favor substitution at C5, leading to γ-lactone derivatives .
- Kinetic studies using HPLC or GC-MS can track intermediate formation. Computational modeling (DFT) predicts regioselectivity based on electrophilicity indices .
Q. What methodological approaches are used to evaluate the antibacterial activity of derivatives?
- Methodology :
- Minimum inhibitory concentration (MIC) assays : Test against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive (e.g., Staphylococcus aureus) strains. Derivatives with hydroxyl or amino groups show enhanced activity due to increased solubility and target binding .
- Structure-activity relationship (SAR) analysis : Compare logP values and substituent electronegativity (e.g., Cl vs. OCH₃) to correlate hydrophobicity with membrane penetration .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodology :
- ORTEP-3 software : Generate thermal ellipsoid plots to visualize bond distortions. For example, the furanone ring in has an RMS deviation of 0.0204 Å from planarity .
- Hydrogen bonding analysis : Use SHELXPRO to refine O–H⋯O distances (typically 2.6–2.8 Å) and angles (>120°) to confirm stabilization motifs .
Q. What strategies address contradictions in reported synthetic yields for derivatives?
- Methodology :
- Systematic variation of catalysts (e.g., KF vs. KOH) and solvents (THF vs. DCM) to identify optimal conditions. For example, KF in THF under N₂ yields 82.4% product, while KOH in aqueous media may reduce yields due to hydrolysis .
- Statistical design of experiments (DoE) with ANOVA can isolate critical factors (temperature, pH) affecting reproducibility .
Q. How can computational methods guide the design of bioactive derivatives?
- Methodology :
- Molecular docking : Screen derivatives against bacterial enzyme targets (e.g., P. aeruginosa LasR) using AutoDock Vina. Prioritize compounds with ΔG < -7 kcal/mol .
- QSAR modeling : Use descriptors like molar refractivity and ClogP to predict MIC values. Substituents at C5 (e.g., menthyloxy groups) enhance steric bulk and binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
